Ring Strain Differential: Azetidine Core (25.2 kcal/mol) vs. Pyrrolidine (5.8 kcal/mol) and Piperidine (~0 kcal/mol)
The azetidine ring in 1-benzylazetidine-3-carbaldehyde possesses an experimentally measured ring strain energy of 25.2 kcal/mol, which is over four-fold higher than the pyrrolidine ring strain of 5.8 kcal/mol and essentially infinite relative to the strain-free piperidine system [1]. This elevated strain energy directly translates into enhanced reactivity for ring-opening, ring-expansion, and nucleophilic ring-opening reactions that are inaccessible or significantly slower with pyrrolidine or piperidine analogs. The strain is comparable to that of aziridine (26.7 kcal/mol), yet azetidines exhibit physical properties (e.g., pKₐ ~11.3) more akin to pyrrolidines than aziridines, providing a unique reactivity-selectivity balance [1].
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 25.2 kcal/mol (azetidine core of 1-benzylazetidine-3-carbaldehyde) |
| Comparator Or Baseline | Pyrrolidine: 5.8 kcal/mol; Piperidine: ~0 kcal/mol; Aziridine: 26.7 kcal/mol |
| Quantified Difference | 4.3× higher strain than pyrrolidine; essentially infinite vs. piperidine; comparable to aziridine (1.06× difference) |
| Conditions | Experimentally determined strain energies from calorimetric measurements and computational analysis, as reviewed in Heterocycles 2012 |
Why This Matters
Procurement decisions for building blocks intended for ring-expansion or ring-opening chemistry should favor the azetidine scaffold over pyrrolidine or piperidine analogs when unique strain-driven reactivity is required.
- [1] T. M. Bott and F. G. West, "Preparation and Synthetic Applications of Azetidines," Heterocycles, vol. 84, no. 1, pp. 223–264, 2012. Ring strain data from pp. 225–226. View Source
